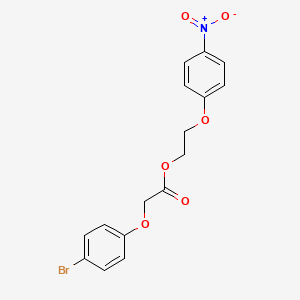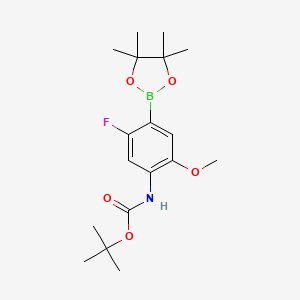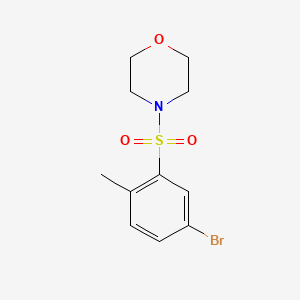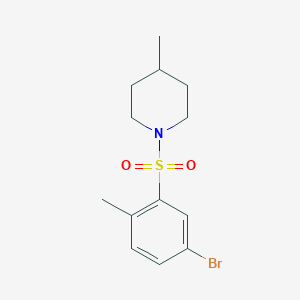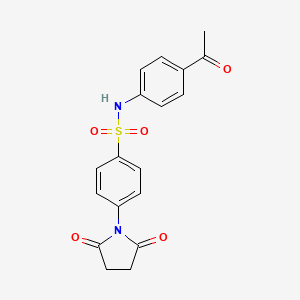![molecular formula C7H11NO2 B3260493 7-azabicyclo[2.2.1]heptane-1-carboxylic Acid CAS No. 331258-38-9](/img/structure/B3260493.png)
7-azabicyclo[2.2.1]heptane-1-carboxylic Acid
Vue d'ensemble
Description
“7-azabicyclo[2.2.1]heptane-1-carboxylic Acid” is a chemical compound with the molecular formula C8H13NO2 . It is a derivative of the 7-azabicyclo[2.2.1]heptane structure .
Synthesis Analysis
The synthesis of new 7-azabicyclo[2.2.1]heptane derivatives has been achieved in a four-step synthetic sequence, starting from readily available cyclohex-3-enecarboxylic acid, Curtius reaction, stereoselective bromination leading to major benzyl(cis-3,trans-4-dibromocyclohex-1-yl)carbamates (amides or sulfonamides), followed by NaH-mediated intramolecular cyclization .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C8H13NO2/c1-11-8(10)9-6-2-3-7(9)5-4-6/h6-7H,2-5H2,1H3 . This structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The mechanisms for the formation of conformationally constrained epibatidine analogues by intramolecular free radical processes have been computationally addressed by means of DFT methods . The mechanism and the critical effect of the 7-nitrogen protecting group on the outcome of these radical-mediated cyclizations are discussed .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 155.1943 . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique
Synthesis of Derivatives and Analogs
7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) has been utilized in synthesizing a variety of derivatives. This includes the synthesis of bridgehead 1-substituted-7-azabicyclo[2.2.1]heptane derivatives, highlighting the chemical's versatility and synthetic potential. These derivatives are significant for their halogen components and include compounds like N-benzoyl-7-azabicyclo[2.2.1]heptane, a precursor to epibatidine, a potent analgesic (Avenoza et al., 2002).
Catalytic Potential in Aldol Reactions
The catalytic potential of 7-azabicyclo[2.2.1]heptane-2-carboxylic acid in aldol reactions has been assessed. Studies found it to be more selective than its monocyclic analogue beta-proline in certain reactions. This highlights its potential in facilitating specific types of chemical reactions (Armstrong et al., 2009).
Conformational Studies and Secondary Structures
Studies on the conformational aspects of 7-azabicyclo[2.2.1]heptane derivatives, such as the analysis of homo-thiopeptides based on Ah2c, a β-proline mimic, have been conducted. These studies reveal a preference for ordered secondary structures with trans-thioamide bonds, important for understanding molecular interactions and stability (Otani et al., 2012).
Applications in Medicinal Chemistry
In medicinal chemistry, 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, an analogue of 2-aminoadipic acid, has been synthesized. This compound offers a rigid, non-chiral structure, which could be significant in designing drugs with specific structural requirements (Kubyshkin et al., 2007).
Development of Neuronal Nicotinic Receptor Ligands
The synthesis of novel bicyclic α-amino acids like exo and endo-1-azabicyclo[2.2.1]heptane-2-carboxylic acid has been key for generating neuronal nicotinic receptor ligands. These compounds are crucial for neurological research and could have implications in treating neurological disorders (Strachan et al., 2006).
Peptidomimetics Synthesis
The chemical has been used in the novel intramolecular Ugi reaction with its derivatives, leading to the formation of polyfunctionalized azabicyclic peptidomimetics. This has implications for the development of new types of peptide-based drugs (Basso et al., 2009).
Orientations Futures
Progress towards a general synthesis of the 7-azabicyclo[2.2.1]heptane system is described . The studies suggested that both the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are necessary for a good inhibition of protein phosphatases . This indicates potential future directions for the development and application of this compound.
Propriétés
IUPAC Name |
7-azabicyclo[2.2.1]heptane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6(10)7-3-1-5(8-7)2-4-7/h5,8H,1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJLLSBTGVSGQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(4-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B3260417.png)
![(4-Bromophenyl)-[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B3260421.png)
